
Pad4-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pad4-IN-3 is a selective inhibitor of protein arginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pad4-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical reactions. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pad4-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Pad4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PAD4 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as gene regulation and protein modification.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PAD4
Mécanisme D'action
Pad4-IN-3 exerts its effects by selectively inhibiting the activity of PAD4. The compound binds to the active site of PAD4, preventing it from catalyzing the conversion of arginine residues to citrulline. This inhibition disrupts the downstream effects of PAD4 activity, such as gene regulation and protein modification, ultimately affecting cellular processes and disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cl-amidine: Another PAD4 inhibitor with a different chemical structure but similar inhibitory effects.
TDFA: A selective inhibitor of PAD4 with higher potency compared to other PAD inhibitors.
BMS-P5: A novel PAD4-specific inhibitor developed by Bristol-Myers Squibb .
Uniqueness of Pad4-IN-3
This compound stands out due to its high selectivity and potency for PAD4, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure allows for effective inhibition of PAD4 activity with minimal off-target effects, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C21H26BClN4O4 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
[3-[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1 |
Clé InChI |
QHGIRHHYXMSBAA-SFHVURJKSA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


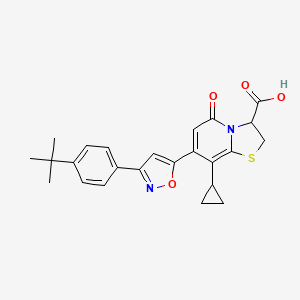

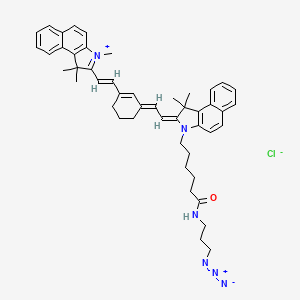
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
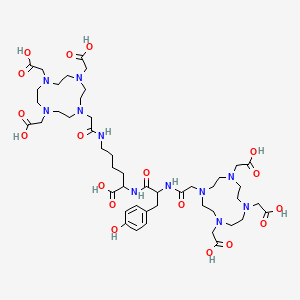

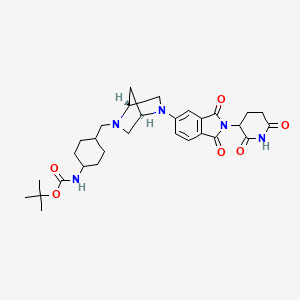
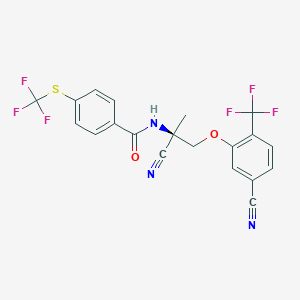
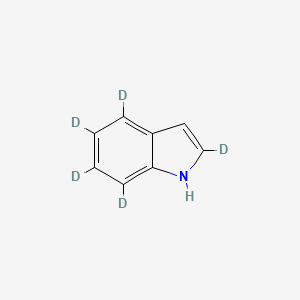
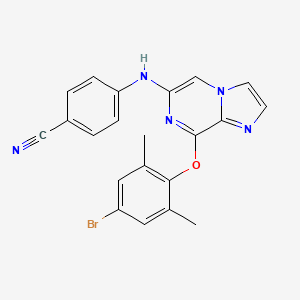

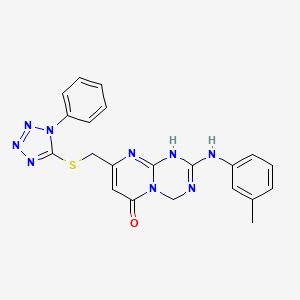
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
